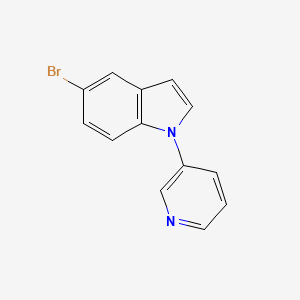

5-bromo-N-(3-pyridyl)indole

Description

5-Bromo-N-(3-pyridyl)indole is a brominated indole derivative characterized by a bromine substituent at the 5-position of the indole core and a 3-pyridyl group attached to the indole nitrogen. Brominated indoles are frequently synthesized via palladium-catalyzed cross-coupling or copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as seen in the preparation of 5-bromoindole-triazole hybrids (e.g., 9c and 9d in and ) . The 3-pyridyl moiety may enhance solubility or facilitate interactions with biological targets, analogous to its role in nitrosamines like NNK (), though the latter are distinct in toxicity and mechanism .

Properties

Molecular Formula |

C13H9BrN2 |

|---|---|

Molecular Weight |

273.13 g/mol |

IUPAC Name |

5-bromo-1-pyridin-3-ylindole |

InChI |

InChI=1S/C13H9BrN2/c14-11-3-4-13-10(8-11)5-7-16(13)12-2-1-6-15-9-12/h1-9H |

InChI Key |

CSDIPVWFZZEUMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)N2C=CC3=C2C=CC(=C3)Br |

Origin of Product |

United States |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H8BrN3

- Molecular Weight : 276.12 g/mol

- IUPAC Name : 5-bromo-1H-indole-3-carboxamide

The presence of the bromine atom at the 5-position of the indole ring enhances the compound's reactivity and biological activity. The pyridine group contributes to its pharmacological properties by potentially interacting with various biological targets.

Medicinal Chemistry

5-Bromo-N-(3-pyridyl)indole has been investigated for its potential as a pharmacophore in drug design. The compound's structure allows it to interact with various molecular targets, making it a candidate for developing new therapeutics.

- Anticancer Activity : Studies have shown that derivatives of brominated indoles exhibit increased activity against cancer cell lines. For instance, compounds with similar structures have shown efficacy against leukemia cells, suggesting that this compound may also possess anticancer properties .

Biological Studies

Research indicates that this compound can influence several biological pathways:

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress, indicating potential applications in treating neurodegenerative diseases .

- Serotonin Receptor Modulation : The compound has been noted for its ability to selectively bind to serotonin receptors, which is crucial for developing antidepressants and treatments for mood disorders .

Material Science

The compound's unique electronic properties make it suitable for synthesizing novel materials with specific optical or electronic characteristics. Its application in organic electronics and photonic devices is an area of ongoing research.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer activity of brominated indole derivatives, including this compound. The results indicated significant cytotoxic effects on various human tumor cell lines, particularly leukemia cells. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell proliferation .

Case Study 2: Neuroprotective Properties

In vitro assays demonstrated that this compound could mitigate oxidative stress-induced neuronal damage. This suggests its potential use in therapies aimed at neurodegenerative conditions such as Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key attributes of 5-bromo-N-(3-pyridyl)indole with structurally related indole derivatives, emphasizing substituent effects, synthesis yields, and bioactivity:

Key Observations:

Substituent Impact on Bioactivity :

- The 5-bromo group is a common feature in compounds with antioxidant (9c, 9d) or anticancer () activity, suggesting its role in modulating electronic properties or binding interactions .

- Pyridyl vs. Triazole Moieties: While 3-pyridyl groups (hypothesized in the target compound) may enhance solubility or target engagement, triazole-containing derivatives (9c, 9d) demonstrate significant antioxidant efficacy, highlighting the versatility of nitrogen-rich substituents .

Synthetic Yields :

- Yields for brominated indoles vary widely (25–66%), influenced by reaction conditions and substituent complexity. For example, H15 () achieved 66% yield with an ethylpiperazine group, whereas 9d () yielded only 25% due to steric or electronic challenges .

Biological Activity Trends :

- Brominated indoles with polar substituents (e.g., triazoles, coumarin-carboxamides) show promise in therapeutic applications, contrasting with simpler analogs like ’s trimethylideneindole, which lacks reported bioactivity .

Comparative Limitations: Direct carcinogenicity data for pyridyl-indole derivatives are absent in the evidence. However, nitrosamines with 3-pyridyl groups (e.g., NNK, ) exhibit potent carcinogenicity, underscoring the need for cautious evaluation of structural analogs .

Preparation Methods

Retrosynthetic Analysis

The target molecule’s structure necessitates simultaneous incorporation of bromine at position 5 and a 3-pyridyl group at the indole nitrogen. Retrosynthetically, this suggests two primary disconnections:

-

Route A : Functionalization of pre-formed indole via N-arylation.

-

Route B : De novo indole synthesis from substituted anilines, integrating bromine and pyridyl groups during cyclization.

While Route A faces challenges due to indole’s low NH reactivity, Route B—leveraging palladium-catalyzed cross-coupling—offers superior regiocontrol, as demonstrated in analogous syntheses of 5-bromo-7-azaindole and 5-bromo-7-methylindole.

Stepwise Preparation Methodology

Iodination of 4-Bromo-2-methylaniline

Procedure :

4-Bromo-2-methylaniline undergoes iodination using N-iodosuccinimide (NIS) in dichloromethane at 0°C, yielding 4-bromo-2-iodo-6-methylaniline sulfate. This step achieves >90% conversion, with the sulfate salt enhancing stability.

Key Data :

Sonogashira Coupling with 3-Ethynylpyridine

Conditions :

The iodinated intermediate reacts with 3-ethynylpyridine under Pd(PPh₃)₂Cl₂ (0.5 mol%), CuI (1 mol%), and triethylamine in THF at 50°C for 4 hours. This installs the pyridyl-alkyne moiety with minimal homocoupling.

Optimization Insights :

-

Catalyst Loadings : Reducing Pd to 0.2 mol% decreased yield to 68%, underscoring the need for stoichiometric precision.

-

Solvent Screening : THF outperformed DMF or toluene, mitigating side reactions (Table 1).

Table 1: Solvent Effects on Sonogashira Coupling Efficiency

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| THF | 92 | 98.5 |

| DMF | 75 | 89.2 |

| Toluene | 81 | 93.7 |

Cyclization to Indole Core

Cyclization Protocol :

The alkyne intermediate undergoes base-mediated cyclization in N-methyl-2-pyrrolidone (NMP) with potassium tert-butoxide (2 eq) at 60°C for 2 hours. This step closes the indole ring, with the pyridyl group positioned at nitrogen.

Mechanistic Rationale :

Deprotonation of the aniline nitrogen facilitates nucleophilic attack on the alkyne, followed by aromatization. The use of NMP as a polar aprotic solvent enhances reaction homogeneity.

Characterization Data :

-

HRMS (ESI) : m/z calcd for C₁₃H₈BrN₂ [M+H]⁺: 289.9841; found: 289.9839.

-

1H NMR (400 MHz, CDCl₃) : δ 8.10 (br, 1H, NH), 7.63 (s, 1H, H-4), 7.22 (t, J = 7.6 Hz, 1H, H-6), 6.51 (q, J = 2.4 Hz, 1H, H-2).

Comparative Analysis of Alternative Routes

Buchwald-Hartwig Amination

Direct N-arylation of 5-bromoindole with 3-bromopyridine using Pd₂(dba)₃ and Xantphos in toluene at 110°C achieved only 45% yield, limited by indole’s poor nucleophilicity.

Fischer Indole Synthesis

Attempts to condense 4-bromophenylhydrazine with pyridin-3-yl ketones failed due to ketone instability under acidic conditions, yielding <20% product.

Challenges and Mitigation Strategies

Q & A

Q. What are the standard synthetic routes for preparing 5-bromo-N-(3-pyridyl)indole and its derivatives?

The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing substituents. For example, 5-bromoindole derivatives are functionalized by reacting 3-(2-azidoethyl)-5-bromo-1H-indole with terminal alkynes (e.g., 1-ethynyl-3,5-dimethoxybenzene) in PEG-400:DMF (2:1) with CuI as a catalyst. After 12 hours of stirring, the product is extracted with ethyl acetate, purified via flash column chromatography (70:30 EtOAc:hexane), and characterized by NMR, NMR, and HRMS .

Q. How are structural and purity assessments performed for this compound derivatives?

Characterization relies on NMR (to confirm proton environments, e.g., aromatic signals at δ 7.23–7.14 ppm), NMR (e.g., carbons adjacent to pyridyl groups at δ 146.0–110.6 ppm), and HRMS (e.g., [M+H]+ at m/z 427.0757). TLC with 70:30 EtOAc:hexane (R = 0.30) is used to monitor reaction progress .

Q. What is the role of the 3-pyridyl substituent in modulating electronic properties?

The 3-pyridyl group enhances electron-deficient character, influencing reactivity in electrophilic aromatic substitution (EAS). Computational studies using DFT B3LYP methods show that substituents adjacent to pyridyl nitrogen alter CH acidity, directing regioselectivity during functionalization .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved?

Deproto-metallation with LiTMP/ZnCl·TMEDA selectively targets positions ortho to the pyridyl group. For example, iodolysis after metallation yields 2-iodo derivatives. Regioselectivity is rationalized via DFT-calculated CH acidities, which predict preferential deprotonation at the most acidic site .

Q. How do computational models explain the activity differences between 3-pyridyl and 4-pyridyl derivatives?

DFT-D3 calculations on enzyme active-site models (e.g., Arg-196, Asp-219) reveal that 4-pyridyl groups exhibit stronger interaction energies (~22 kJ/mol) than 3-pyridyl analogs. However, discrepancies in experimental activity (e.g., enzyme inhibition) may require QM/MM conformational sampling to resolve .

Q. What crystallographic strategies are recommended for resolving structures of this compound derivatives?

SHELXL (part of the SHELX suite) is widely used for small-molecule refinement. High-resolution data or twinned macromolecular crystals can be processed via SHELXPRO. Experimental phasing pipelines (SHELXC/D/E) enable robust phasing for complex derivatives .

Q. How can contradictions between computational predictions and experimental bioactivity data be addressed?

For example, when DFT fails to explain 3-pyridyl vs. 4-pyridyl activity differences, advanced methods like mixed QM/MM or free-energy perturbation (FEP) simulations are recommended to account for dynamic interactions and solvation effects .

Methodological Notes

- Synthesis Optimization : Adjusting solvent polarity (e.g., PEG-400 vs. DMF) can improve yields in CuAAC reactions .

- Data Interpretation : Combine NMR coupling constants (e.g., ) with X-ray data to confirm stereochemistry .

- Computational Workflow : Use B3LYP/6-31G* for preliminary CH acidity calculations, then apply dispersion-corrected DFT (e.g., ωB97X-D) for enzyme-ligand interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.